molecular formula C15H18N4OS B2682876 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034266-42-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2682876
CAS RN: 2034266-42-5
M. Wt: 302.4
InChI Key: VQMIGVQVVMOOPD-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, an azetidine ring, a thiophene ring, and a cyclopentyl ring . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The cyclopentyl ring is a five-membered ring containing five carbon atoms .


Synthesis Analysis

The synthesis of compounds containing a 1,2,3-triazole ring often involves a copper(I)-catalyzed cycloaddition reaction . This reaction, also known as a “click” reaction, typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The azetidine ring could be formed using a cycloaddition strategy . The thiophene ring and the cyclopentyl ring could be introduced through various synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The presence of the 1,2,3-triazole ring can be confirmed by the presence of characteristic signals in the IR and NMR spectra . The azetidine ring, the thiophene ring, and the cyclopentyl ring would also give characteristic signals in the NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the various functional groups present in the molecule . The 1,2,3-triazole ring could potentially undergo various substitution reactions . The azetidine ring could potentially undergo ring-opening reactions . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its molecular structure . It is likely to have a molecular weight of around 140.14 g/mol . It is likely to have a high polar surface area due to the presence of the 1,2,3-triazole ring and the azetidine ring . It is likely to have a low logP value due to its high polarity .

Mechanism of Action

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-14(18-10-12(11-18)19-8-7-16-17-19)15(5-1-2-6-15)13-4-3-9-21-13/h3-4,7-9,12H,1-2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMIGVQVVMOOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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